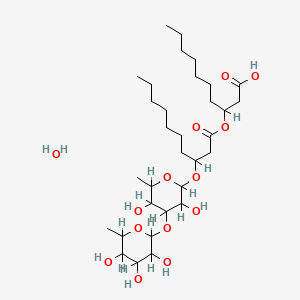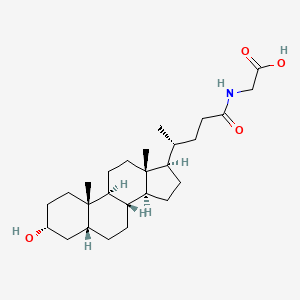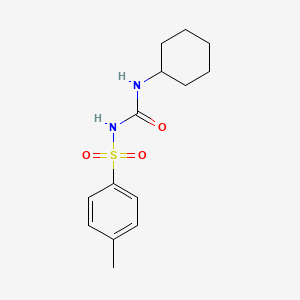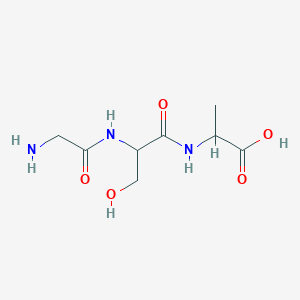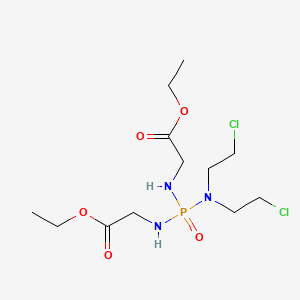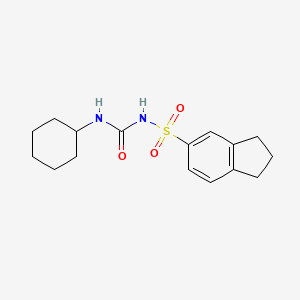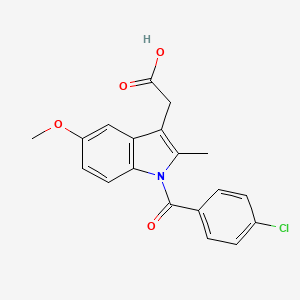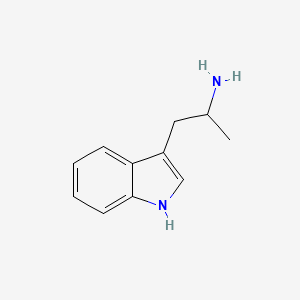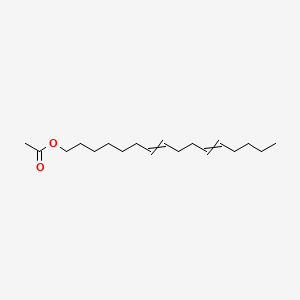
Hexadeca-7,11-dienyl acetate
Overview
Description
Hexadeca-7,11-dienyl acetate is a chemical compound with the molecular formula C18H32O2 . It has an average mass of 280.445 Da and a monoisotopic mass of 280.240234 Da . This compound is also known by its IUPAC name, (7E,11E)-7,11-Hexadecadien-1-yl acetate . It is a multifaceted substance ubiquitous to the fragrance and flavor sector . It has been scrutinized as a potential insecticide and as a raw component for anti-cancer drug composition .
Molecular Structure Analysis
The molecular structure of this compound is based on structures generated from information available in various databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Physical And Chemical Properties Analysis
This compound has a molecular formula of C18H32O2 . It has an average mass of 280.445 Da and a monoisotopic mass of 280.240234 Da . More detailed physical and chemical properties might be available in specialized chemical databases.Scientific Research Applications
Pheromone Synthesis and Analysis
Hexadeca-7,11-dienyl acetate has been identified as a component in the sex pheromones of various insects. It plays a significant role in insect communication, particularly in mating behaviors. For example, it is a component of the sex pheromones of the pink bollworm (Pectinophora gossypiella) and the Angoumois grain moth (Sitotroga cerealella) (Odinokov et al., 1998). Additionally, hexadecadien-1-ol and its derivatives, including this compound, have been identified in pheromone gland extracts of the persimmon fruit moth, a pest insect of persimmon fruits distributed in East Asia (Nishida et al., 2003).
Methodologies for Synthesis
There are various methodologies for synthesizing this compound and its isomers. Techniques such as thermal Claisen rearrangement and acetylene carbocupration have been developed for the synthesis of these compounds, which are important for studying and replicating insect pheromones (Furber et al., 1986). These methods are crucial for producing pheromones for research and potential practical applications like pest control.
Behavioral and Electrophysiological Studies
This compound and its isomers have been used in behavioral and electrophysiological studies to understand insect communication and behavior. For instance, geometric isomers of this compound were prepared to evaluate their pheromone activity toward male eri-silk moths, using techniques like electroantennography (Tomida et al., 1994). Such studies help in understanding the biological significance of these compounds in insect behavior.
Implications in Agricultural Pest Control
The research on this compound has significant implications for agricultural pest control. By understanding the pheromonal communicationof insects, it's possible to develop methods to disrupt these signals, thereby managing pest populations. For example, synthetic pheromones can be used in traps to monitor or reduce the populations of pests like the pink bollworm, which is harmful to cotton crops (Hummel et al., 1973).
Development of Synthetic Pheromones
Research has also focused on the development of synthetic pheromones for use in pest management. The synthesis of this compound and related compounds has been refined over the years to improve yields and reduce costs, making it more feasible to use these compounds in large-scale agricultural applications (Ducoux et al., 1992).
Mechanism of Action
Safety and Hazards
The safety and hazards of Hexadeca-7,11-dienyl acetate are classified and labelled based on the standardized system of statements and pictograms established under the CLP (Classification Labelling and Packaging) Regulation . For more detailed safety data sheets, please refer to specialized chemical databases or regulatory bodies.
properties
CAS RN |
50933-33-0 |
|---|---|
Molecular Formula |
C18H32O2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
[(7E,11E)-hexadeca-7,11-dienyl] acetate |
InChI |
InChI=1S/C18H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(2)19/h6-7,10-11H,3-5,8-9,12-17H2,1-2H3/b7-6+,11-10+ |
InChI Key |
BXJHOKLLMOYSRQ-MVQNEBOGSA-N |
Isomeric SMILES |
CCCC/C=C/CC/C=C/CCCCCCOC(=O)C |
SMILES |
CCCCC=CCCC=CCCCCCCOC(=O)C |
Canonical SMILES |
CCCCC=CCCC=CCCCCCCOC(=O)C |
Appearance |
Solid powder |
boiling_point |
130-132 °C BP: 170-175 °C at 3 mm Hg; 191-195 °C at 4.5 mm Hg; 146 °C at 1 mm Hg |
Color/Form |
Colorless or light yellow liquid Yellow liquid |
density |
0.885 at 20 °C |
Other CAS RN |
50933-33-0 |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
In water, 0.2 mg/L at 25 °C Soluble in most organic solvents. |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Gossyplure |
vapor_pressure |
8.251X10-5 mm Hg at 25 °C (11 mPa) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




